

Galeterone combination therapy gemcitabine pancreatic cancer

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Compound Focus: Galeterone

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Available Preclinical & Clinical Data Summary

The following table summarizes the key findings from the 2017 preclinical study that first proposed the **galeterone**-gemcitabine combination, and the known details about the ongoing clinical trial.

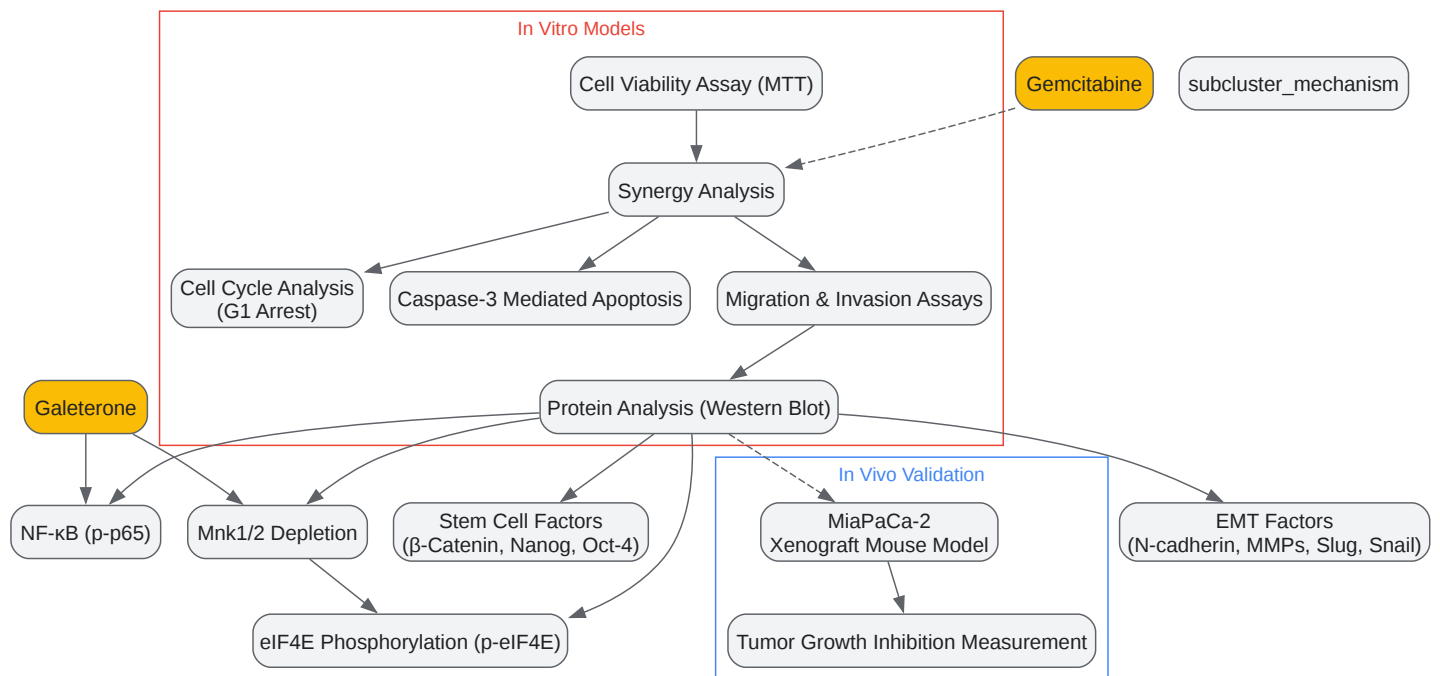
Aspect	Preclinical Findings (2017)	Current Clinical Trial (Phase 2)
Core Finding	Galeterone and its analogs synergized with gemcitabine in gemcitabine-resistant PDAC cells [1] [2].	Tests galeterone alone or combined with gemcitabine in patients with metastatic pancreatic cancer [3].
Anti-proliferative Effect	Inhibited cell viability in gemcitabine-naive and resistant PDAC cell lines, with GI50 values ranging from 0.15 μM to 7.08 μM depending on the specific compound and cell line [2].	Effectiveness in humans is the primary objective of the trial and is yet to be determined [3].
Mechanism of Action	Profound downregulation of the Mnk1/2-eIF4E axis and NF-κB signaling; inhibition of metastatic factors and stem cell markers [1] [4].	The mechanism is inferred from preclinical data but is being validated in a clinical setting [3].

Aspect	Preclinical Findings (2017)	Current Clinical Trial (Phase 2)
In Vivo Efficacy	Significant inhibition of MiaPaca-2 tumor xenograft growth in mice, ranging from 61% to 92% [1].	Not applicable (human trial).
Clinical Status	Preclinical evidence only.	Active, not yet recruiting as of the latest information [3].

Experimental Models and Protocols from Preclinical Research

The foundational 2017 study established several key experimental models and methods. While specific protocol details like molar concentrations and full buffer recipes are beyond the provided articles, the core methodologies are outlined below.

- **Cell Lines Used:** The study used a panel of PDAC cell lines, including:
 - **MiaPaCa-2:** From a primary tumor.
 - **S2-013:** From a metastatic lesion.
 - **MiaPaCa-GR** and **MiaPaCa-GTR:** Gemcitabine-resistant (and erlotinib-resistant) variants derived from MiaPaCa-2 [2].
- **Key Assays and Workflow:** The research employed standard in vitro and in vivo assays to demonstrate efficacy. The general workflow and major signaling pathways involved are summarized in the diagram below.



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Clinical Trial Protocol Overview

The design of the ongoing Phase 2 trial (NCT04276805) provides a clear framework for the clinical application of this combination [3].

- **Trial Design:** A two-arm study comparing:
 - **Group I: Galeterone** in combination with Gemcitabine.

- **Group II: Galeterone** monotherapy.
- **Participant Profile:** The trial is for adults with **metastatic pancreatic adenocarcinoma** who have had at least two prior lines of therapy fail.
- **Dosing Regimen:**
 - **Galeterone:** Administered as a daily oral dose.
 - **Gemcitabine:** Administered as a weekly intravenous dose (in the combination arm).
- **Primary Objectives:** To evaluate the effectiveness of **galeterone**, both alone and in combination with gemcitabine, in controlling metastatic pancreatic cancer after prior therapies have failed.

Interpretation and Future Directions

The transition from compelling preclinical data to clinical validation is critical. Here's how to interpret the current landscape:

- **From Bench to Bedside:** The strong synergy observed in resistant cell lines and significant tumor growth inhibition in mice provided the rationale for initiating the Phase 2 trial [1] [3]. The outcome of this trial will determine the clinical future of this combination.
- **Mechanism-Based Rationale:** The targeting of the **Mnk-eIF4E axis** is a key feature. This pathway is implicated in gemcitabine resistance, suggesting the combination could be particularly effective in overcoming treatment failure [1] [2].
- **Safety Considerations:** **Galeterone** had been administered to over 250 patients with prostate cancer with no detectable host toxicity, suggesting a potentially favorable safety profile for its new application in pancreatic cancer [4].

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References

1. and its analogs inhibit Mnk-eIF4E axis, synergize with... Galeterone [pubmed.ncbi.nlm.nih.gov]
2. Galeterone and its analogs inhibit Mnk-eIF4E axis ... [pmc.ncbi.nlm.nih.gov]
3. Galeterone +/- Gemcitabine for Pancreatic Cancer [withpower.com]
4. and its analogs inhibit Mnk-eIF4E axis... | Oncotarget Galeterone [oncotarget.com]

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